

A Comparative Guide to Analytical Methods for Lansoprazole Impurities

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification and identification of impurities in Lansoprazole. The following sections present a summary of performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your specific analytical needs.

Data Summary: Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods reported for the analysis of Lansoprazole and its impurities. This allows for a direct comparison of their sensitivity, linearity, and accuracy.



Method	Analyte(s)	Linearit y Range	Correlat ion Coeffici ent (R²)	Accurac y (% Recover y)	Limit of Detectio n (LOD)	Limit of Quantifi cation (LOQ)	Referen ce
Stability- Indicating UPLC	Lansopra zole & related substanc es	LOQ to 150% of test concentr ation	> 0.998	93.5% - 106.5% for impurities	-	-	[1][2]
Improved HPLC (alternati ve to USP)	Lansopra zole & impurities	0.05% to 150% of nominal concentr ation (100 μg/mL)	-	-	< 0.05% of nominal concentr ation	< 0.05% of nominal concentr ation	[3][4]
Isocratic HPLC	Lansopra zole & 5 related impurities	0.5 - 1.5 mg/mL	-	-	-	-	[5]
RP- HPLC by QbD Approach	Lansopra zole & process- related impurities	50 - 150 μg/mL	-	-	0.437 x 10 ⁻⁴ μg/mL	0.1325 x 10 ⁻³ μg/mL	
RP- HPLC	Lansopra zole	10 - 50 μg/mL	0.999	-	0.12 μg/mL	0.36 μg/mL	[6]
LC- MS/MS for Oral Suspensi on	Lansopra zole	5 - 25 μg/mL	0.9972 - 0.9991	94.78% - 105.22%	2 ng/mL	-	[7]



Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are essential for replicating the methods and understanding the experimental conditions.

Stability-Indicating UPLC Method[1][2]

This method is designed to separate and quantify Lansoprazole from its degradation and process-related impurities, making it suitable for stability studies.

- Chromatographic System: Waters Acquity UPLC system with a PDA detector.
- Column: Waters Acquity BEH C18, 1.7 μm, 2.1 x 50 mm.
- Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10 v/v).
- Mobile Phase B: Methanol and acetonitrile (50:50 v/v).
- Gradient Program: A gradient program is utilized to ensure the separation of all impurities.
- Flow Rate: Not specified.
- Detection Wavelength: 285 nm.
- Sample Preparation: A stock solution of Lansoprazole (400 μg/mL) is prepared in a diluent.
 Working solutions for related substances (1.2 μg/mL) and assay (40 μg/mL) are prepared from the stock solution. For dosage forms, an accurately weighed portion of pellets equivalent to 40 mg of Lansoprazole is dissolved in 100 mL of diluent.

Improved HPLC Method (Alternative to USP Method)[3] [4]

This method offers significant improvements over the standard USP method in terms of run time and sensitivity.

- Chromatographic System: HPLC with UV detection.
- Column: Ascentis® Express C18, 2.7 μm Fused-Core®.



- Mobile Phase: Not specified in detail, but a gradient elution is used.
- Flow Rate: Not specified.
- Detection Wavelength: Not specified.
- Run Time: 40 minutes (reduced from 60 minutes in the USP method).
- Sample Concentration: 100 μg/mL for both assay and impurity analysis.
- Key Advantage: Allows for the simultaneous evaluation of assay and chromatographic purity, improving efficiency.

Isocratic HPLC Method[5]

This method provides a simpler isocratic separation for Lansoprazole and its known impurities.

- Chromatographic System: HPLC with UV detection.
- Column: Dikma Technologies Diamonsil C18, 5 μm, 250 mm × 4.6 mm.
- Column Temperature: 25°C.
- Mobile Phase: pH 6.2 phosphate buffer solution and acetonitrile (65:35, v/v).
- Flow Rate: 1.2 mL/min.
- Detection Wavelength: 285 nm.
- Separation: Successfully separates Lansoprazole from impurities E, D, A, B, and C with satisfactory resolution.

LC-MS/MS Method for Oral Suspension[8]

This highly sensitive method is ideal for quantifying Lansoprazole in complex matrices like oral suspensions and for stability-indicating assays.

• Chromatographic System: UPLC coupled with an Ion-Trap Time-of-Flight (IT-TOF) mass spectrometer with an ESI source in positive ion mode.

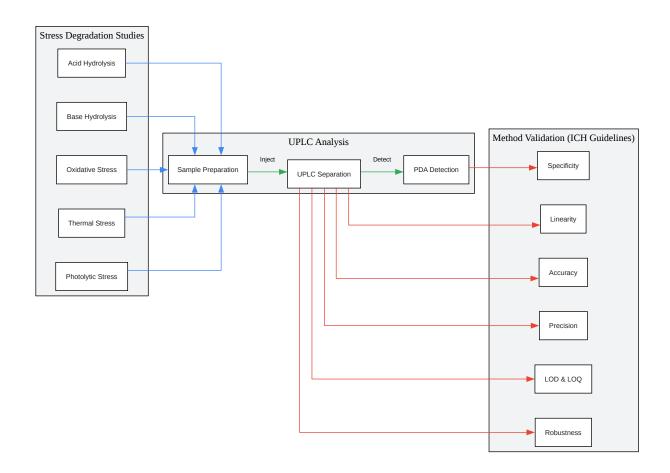


- · Column: UPLC column (details not specified).
- · Mobile Phase: Not specified.
- Detection: MS/MS monitoring specific transitions for Lansoprazole (m/z 370 → 252) and an internal standard (omeprazole, m/z 346 → 198).
- Sample Preparation: The oral suspension is sampled periodically and the concentration of Lansoprazole is quantified.

Methodology Visualizations

The following diagrams, generated using Graphviz, illustrate the workflows of key analytical processes for Lansoprazole impurity analysis.

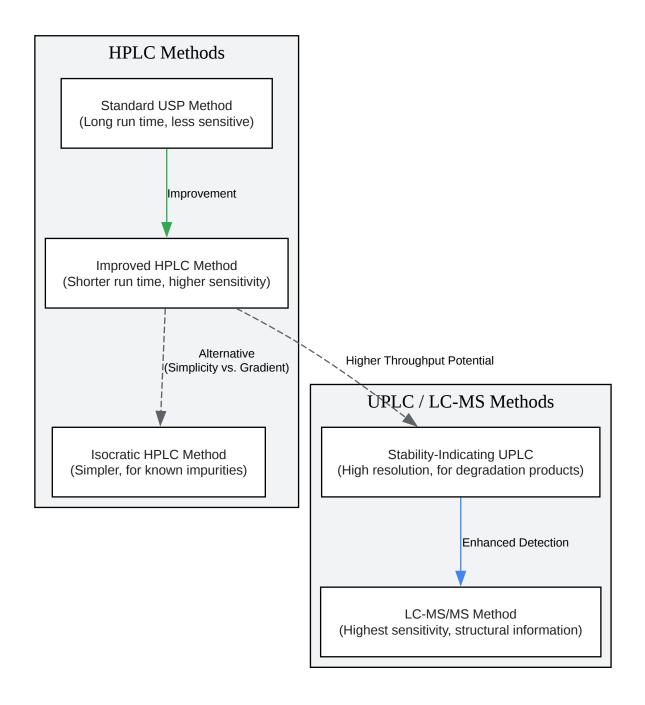




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Caption: Workflow for a stability-indicating UPLC method validation.





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Caption: Logical relationship and comparison of analytical methods.

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